3-Ethyl-4-iodobenzamide
Description
Significance of Iodinated Aromatic Amides in Contemporary Synthetic Design
Iodinated aromatic amides are exceptionally useful intermediates in modern organic synthesis. The presence of an iodine atom on the aromatic ring is of particular strategic importance. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making it a highly reactive site and an excellent leaving group for a variety of transformations.
This reactivity is harnessed extensively in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Aryl iodides are preferred substrates for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. rsc.org These reactions allow for the precise and efficient introduction of diverse functional groups, including alkyl, alkenyl, alkynyl, and aryl moieties, enabling the construction of complex molecular architectures from simple precursors. rsc.org For example, the Sonogashira cross-coupling reaction between aromatic iodides and terminal alkynes is a vital tool for synthesizing carbo- and heterocyclic compounds. rsc.org
Furthermore, the iodine atom serves as a "heavy atom" that can be readily replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. ontosight.ai This feature is critical in the field of radiopharmaceutical chemistry, where iodinated benzamides are developed as imaging agents for medical diagnostic techniques like Single-Photon Emission Computed Tomography (SPECT). ontosight.ainih.gov The ability to selectively introduce a radioisotope at a specific molecular position allows for the non-invasive visualization and study of biological processes and disease states in vivo. nih.govsnmjournals.org
Strategic Positioning of the Benzamide (B126) Moiety in Chemical Synthesis and Functional Materials Development
The benzamide moiety itself is a fundamental structural unit in chemistry. Characterized by a benzene (B151609) ring directly attached to an amide functional group, this scaffold is prevalent in numerous biologically active compounds and functional materials. ontosight.ai The amide bond is one of the most stable and common linkages in nature and synthetic chemistry, forming the backbone of proteins and appearing in a large percentage of pharmaceutical drugs.
In medicinal chemistry, the benzamide structure is recognized as a privileged pharmacophore, meaning it is a molecular framework that can bind to multiple biological targets. ontosight.aiontosight.ai Derivatives of benzamide have been developed as potent and selective ligands for various receptors and enzymes. ontosight.ai The amide group can participate in crucial hydrogen bonding interactions with biological macromolecules, while the aromatic ring can engage in π-stacking and hydrophobic interactions, contributing to high-affinity binding.
From a synthetic standpoint, the benzamide group can influence the reactivity of the aromatic ring. The amide functionality is an ortho-, para-directing group in electrophilic aromatic substitution reactions, a property that can be exploited to control the regioselectivity of further functionalization. The synthesis of the amide bond itself is a well-established and versatile reaction, typically achieved by coupling a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. researchgate.net This straightforward formation makes the benzamide scaffold readily accessible for the development of new chemical entities.
Overview of Key Research Domains Applicable to 3-Ethyl-4-iodobenzamide Studies
Given the dual functionality of its iodinated aryl and benzamide components, this compound and its analogs are relevant to several key research domains.
Medicinal Chemistry and Radiopharmaceuticals: A significant area of research for iodinated benzamides is the development of diagnostic and therapeutic agents for cancer. nih.gov Many derivatives have been synthesized and evaluated as ligands for sigma receptors (σR), which are overexpressed in various tumor cell lines, including melanoma, breast, and prostate cancers. nih.govaacrjournals.org The radioiodinated versions of these compounds allow for targeted imaging of tumors. nih.govaacrjournals.org For instance, N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA) has been used to detect malignant melanomas in patients. snmjournals.org The development of such molecules is a major focus of nuclear medicine, aiming to create probes that can accurately detect and stage metastatic diseases. ontosight.ainih.gov
Synthetic Methodology and Catalysis: As a substituted aryl iodide, this compound is a valuable substrate for developing and optimizing new synthetic methods. Its structure can be used to test the scope and limitations of novel cross-coupling reactions, particularly those that are sensitive to steric hindrance from the adjacent ethyl group. mdpi.comcas.cn Additionally, certain iodobenzamide derivatives have been investigated as catalysts themselves, for example, in alcohol oxidation reactions, highlighting another dimension of their chemical utility. google.com
Materials Science: While less explored than their medicinal applications, benzamide derivatives are also used in the development of new materials. The rigid, planar structure of the aromatic ring combined with the hydrogen-bonding capability of the amide group can be used to create ordered supramolecular structures and polymers with specific physicochemical properties.
The table below summarizes research applications for several iodinated benzamide analogs, illustrating the breadth of research in this area.
| Compound Name/Analog | Research Application | Reference |
|---|---|---|
| N-(2-Diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) | Investigated for high melanoma uptake in molecular imaging studies. | nih.gov |
| N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide (P[¹²⁵I]MBA) | Studied as a sigma receptor binding radioligand for imaging breast cancer. | nih.gov |
| N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide | Developed as a melanin-specific ligand for potential radionuclide therapy of melanoma. | snmjournals.org |
| 2-Iodobenzamide derivatives | Used as catalysts in oxidation reactions. | google.com |
| N-[2-(1'-piperidinyl)ethyl]4-iodobenzamide (IPAB) | Used in competition binding studies to characterize sigma receptor sites in cancer cells. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
3-ethyl-4-iodobenzamide |
InChI |
InChI=1S/C9H10INO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
OTNLGQLFRDYPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)N)I |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Ethyl 4 Iodobenzamide and Its Structural Analogues
Strategic Precursor Selection and Retrosynthetic Pathways for Amide and Aryl Iodide Moieties
The design of an efficient synthesis for 3-Ethyl-4-iodobenzamide hinges on a logical retrosynthetic analysis. The two primary disconnections are the amide C-N bond and the aryl C-I bond. This leads to two main strategic pathways:
Pathway A: Amidation followed by Iodination. This route begins with a commercially available precursor like 3-ethylbenzoic acid. The first step is the formation of the benzamide (B126) moiety, yielding 3-ethylbenzamide. The subsequent step involves the regioselective introduction of the iodine atom at the C4 position. The success of this pathway is highly dependent on the directing effects of the ethyl and amide groups to achieve the desired isomer.
Pathway B: Iodination followed by Amidation. This alternative and often more controlled approach also starts with 3-ethylbenzoic acid. The initial step is the regioselective iodination of the aromatic ring to produce the key intermediate, 3-ethyl-4-iodobenzoic acid. The final step involves the formation of the amide bond. This pathway is frequently preferred as the iodination step is performed on a simpler molecule, potentially leading to higher regioselectivity and easier purification of the intermediate.
The selection between these pathways depends on the availability of starting materials, the desired scale of the reaction, and the efficiency and selectivity of the respective catalytic or stoichiometric reactions involved in each step.
Catalytic Approaches to Amide Bond Formation: Mechanistic Considerations and Efficiency Optimisation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt. rsc.org Catalytic methods are therefore essential for achieving high efficiency under mild conditions, minimizing waste associated with stoichiometric coupling reagents. ucl.ac.uksigmaaldrich.com
Catalytic direct amidation strategies often involve the activation of the carboxylic acid. Boron-based catalysts, for instance, have shown significant promise. Boronic acids can activate carboxylic acids, facilitating nucleophilic attack by the amine. organic-chemistry.org Similarly, metal catalysts based on titanium and zirconium can be employed, though they often require anhydrous conditions to drive the reaction forward by removing the water byproduct. acs.org Biocatalytic methods using enzymes like lipases also represent a green alternative for amide bond formation. rsc.orgrsc.org
Palladium catalysis offers versatile routes to amide synthesis, particularly from aryl halides. One prominent method is the aminocarbonylation of aryl halides, where carbon monoxide and an amine are coupled to an aryl halide in a single step. acs.org However, the use of toxic carbon monoxide gas can be a significant drawback. acs.org
A more recent development involves the direct palladium-catalyzed amidation of aryl halides with primary amides. These reactions utilize specialized, bulky, and electron-rich phosphine ligands to facilitate the C-N bond-forming reductive elimination. researchgate.netnih.gov For these transformations, aryl chlorides and triflates are often superior electrophiles compared to aryl bromides and iodides because the resulting Pd(II) intermediates are more electrophilic, which is beneficial for coupling with weakly nucleophilic amides. nih.gov
Table 1: Comparison of Selected Catalytic Amidation Methods
| Method | Catalyst / Reagent | Substrates | Key Features |
| Boronic Acid Catalysis | Aryl Boronic Acids | Carboxylic Acids, Amines | Mild conditions, often requires dehydrating agents. organic-chemistry.org |
| Zirconium Catalysis | ZrCl₄ | Carboxylic Acids, Amines | Requires strictly anhydrous conditions. acs.org |
| Biocatalysis | Lipases (e.g., CAL-B) | Carboxylic Acids, Amines | Green and sustainable; reaction times can be long. rsc.org |
| Pd-Catalyzed Amidation | Pd(OAc)₂ / Biarylphosphine Ligand | Aryl (pseudo)halides, Primary Amides | Effective for coupling weak nucleophiles; avoids stoichiometric activators. researchgate.netnih.gov |
| Pd-Catalyzed Aminocarbonylation | Pd Catalyst / Ligand | Aryl Halides, CO, Amines | Forms amide in one step; requires handling of toxic CO gas. acs.org |
Multicomponent reactions (MCRs) provide a powerful strategy for synthesizing complex molecules like benzamides in a single, efficient step while avoiding transition metals. nih.gov A notable example involves the reaction of arynes, isocyanides, and water. acs.org In this process, an aryne is generated in situ from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate. The aryne then reacts with an isocyanide and water to furnish the corresponding N-substituted benzamide derivative in moderate to good yields under mild conditions. acs.org This approach is distinguished by its high atom economy and the formation of multiple bonds in one pot.
Other transition-metal-free methods often rely on the activation of esters or the use of strong bases to facilitate transamidation, though these can require harsh conditions. researchgate.netrsc.org The direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) also represents a transition-metal-free pathway for modifying benzamide structures. nih.gov
Regioselective Halogenation Strategies: Focusing on Directed Iodination Methodologies
The introduction of an iodine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of this compound. Direct iodination of aromatic compounds is often challenging due to the low electrophilicity of molecular iodine (I₂) and the reversibility of the reaction due to the formation of hydrogen iodide (HI). babafaridgroup.edu.in Therefore, iodination reactions typically require an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). jove.comjove.commasterorganicchemistry.com
Common and effective reagents for the iodination of activated aromatic systems include:
Iodine with an Oxidizing Agent: Combinations like iodine and nitric acid, hydrogen peroxide, or copper(II) salts are frequently used. babafaridgroup.edu.injove.comjove.com For instance, a system of I₂/HNO₃ in acetic acid has been shown to be highly effective for iodinating various activated aromatic substrates at room temperature. babafaridgroup.edu.in
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. When used in conjunction with a strong acid like trifluoroacetic acid (TFA), it can iodinate a wide range of substituted benzenes. researchgate.net
Iodine Monochloride (ICl): As an interhalogen compound, ICl is polarized, making the iodine atom electrophilic and more reactive than I₂ toward aromatic rings. curlyarrows.com
In the synthesis of this compound from 3-ethylbenzoic acid, the directing effects of the substituents are crucial. The ethyl group is an activating ortho-, para-director, while the carboxylic acid or benzamide group is a deactivating meta-director. The target C4 position is ortho to the powerful ethyl directing group and meta to the carboxyl/amide group. This alignment of directing effects strongly favors the formation of the desired 4-iodo isomer, making the regioselective iodination a highly feasible transformation.
Advanced Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The aryl iodide functionality in this compound serves as an excellent handle for a variety of advanced cross-coupling reactions, enabling the synthesis of a diverse library of structural analogues. Aryl iodides are highly reactive coupling partners due to the relatively weak C-I bond, which facilitates oxidative addition to transition metal catalysts.
The palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming aryl-amine bonds. wikipedia.orgresearchgate.net This reaction allows for the coupling of the aryl iodide moiety of this compound with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles. mit.eduacs.org
Historically, aryl iodides were considered less effective substrates for C-N coupling compared to aryl bromides. nih.govacs.org This was attributed to the formation of stable, off-cycle palladium iodide-bridged dimers that inhibit the catalytic cycle. nih.govrug.nl However, the development of sophisticated biaryl phosphine ligands has largely overcome this challenge. nih.gov These bulky and electron-rich ligands promote the desired catalytic pathway and prevent the formation of inactive catalyst species, enabling efficient coupling of aryl iodides.
Table 2: Key Ligand Systems for Buchwald-Hartwig Amination of Aryl Iodides
| Ligand Class | Example Ligands | Amine Scope | Key Advantages |
| Biaryl Monophosphines | RuPhos, BrettPhos, XPhos | Primary & Secondary Amines, Amides | High activity and broad substrate scope; overcomes inhibition by iodide. nih.govnih.govresearchgate.net |
| Ferrocene-Based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Primary Amines | Early generation ligand, effective for aryl iodides. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Primary & Secondary Amines | Strong σ-donors, provide high catalyst stability. acs.org |
The choice of ligand, base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄), and solvent is critical for optimizing the reaction. uwindsor.ca For example, switching to a solvent system where the iodide byproduct is insoluble can significantly enhance reaction efficiency. nih.govacs.org The versatility of the Buchwald-Hartwig amination allows the aryl iodide in this compound to be converted into a diverse range of N-aryl structures, which is invaluable for pharmaceutical and materials science applications.
Carbon-Carbon (C-C) Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and the iodine atom of this compound serves as an excellent electrophilic partner in these transformations. nih.govnih.gov The high reactivity of the C–I bond allows for coupling under relatively mild conditions. These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com
Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. mdpi.com For a substrate like this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the vinylation of aryl halides. The reaction with this compound would yield 4-vinylated benzamide derivatives, which are valuable intermediates in organic synthesis. wikipedia.orgnih.gov
Sonogashira Reaction: This cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The Sonogashira coupling is a reliable method for the alkynylation of aryl iodides, and applying it to this compound would produce 4-alkynylbenzamide structures, which are important in materials science and medicinal chemistry. researchgate.netgoogle.com
Stille Reaction: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is that the organostannane reagents are air- and moisture-stable and are compatible with many functional groups, including amides and esters. libretexts.orgthermofisher.com However, a significant drawback is the high toxicity of the tin compounds. thermofisher.com
The table below summarizes the key components of these C-C cross-coupling reactions as they would apply to an iodobenzamide substrate.
| Reaction Name | Coupling Partner (Nucleophile) | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex + Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) complex + Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd(0) complex + Cu(I) salt + Base | Aryl-Alkynyl |
| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd(0) complex | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |
Copper-Catalyzed Cyclizations and Annulations Utilizing Iodobenzamide Derivatives
Copper-catalyzed reactions have become indispensable for the synthesis of nitrogen-containing heterocycles. Iodobenzamide derivatives are excellent substrates for these transformations, where the copper catalyst facilitates the formation of carbon-carbon and carbon-heteroatom bonds, often through cascade or domino processes. ntnu.edu.twresearchgate.net These reactions can proceed via intramolecular or intermolecular pathways to construct complex polycyclic systems.
One prominent application is the synthesis of isoindolinone derivatives. For instance, a one-pot strategy has been developed for synthesizing 3-hydroxy-3-furylisoindolinone derivatives through a copper-catalyzed oxidative cascade inter-molecular double cyclization. researchgate.net This process involves the reaction of 2-iodobenzamide derivatives with propargyl dicarbonyl compounds, proceeding through cyclization, coupling, and double C(sp³)–H functionalization in a single operation. researchgate.net
Similarly, copper catalysis can be used in annulation reactions to build fused ring systems. An efficient copper-catalyzed method has been developed for the ortho-C–H/N–H annulation of benzamides with arynes to synthesize phenanthridinones. acs.orgnih.gov This strategy transforms otherwise inert C-H bonds into functional groups, providing an efficient route to important alkaloid structures. acs.orgnih.gov While this specific example utilizes C-H activation on a benzamide, related strategies can be envisioned where an iodobenzamide undergoes an initial coupling followed by a copper-catalyzed cyclization.
The following table presents examples of heterocyclic structures synthesized from iodobenzamide precursors using copper catalysis.
| Starting Material | Reagents | Catalyst | Product Class |
| 2-Iodobenzamide derivative | Propargyl dicarbonyl compound, O₂ | CuI | 3-Hydroxy-3-furylisoindolinone researchgate.net |
| o-Iodobenzamide | Na₂S·9H₂O, DMF | CuI | Thio-containing heterocycles rsc.org |
| 2-Iodobenzamide derivative | Substituted benzyl cyanide, Cs₂CO₃ | CuCl | 3-Hydroxyisoindolin-1-one |
Exploration of Green Chemistry Principles in this compound Synthesis
The synthesis of amides is a frequent operation in the chemical industry, but traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste, exhibiting poor atom economy. sciepub.comucl.ac.uk Consequently, developing greener and more sustainable methods for amide bond formation is a key research area. rsc.orgnih.gov These principles can be applied directly to the synthesis of this compound from its corresponding carboxylic acid and amine precursors.
Key green chemistry strategies for benzamide synthesis include:
Catalytic Direct Amidation: Instead of activating the carboxylic acid with stoichiometric reagents like thionyl chloride or carbodiimides, catalytic methods are employed. ucl.ac.uk Boric acid and other boron-based catalysts have proven effective for the direct condensation of carboxylic acids and amines, often with the removal of water, the only byproduct. sciepub.comresearchgate.net
Use of Greener Solvents: Many traditional amide syntheses use dipolar aprotic solvents like DMF or NMP, which face increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk Research focuses on replacing these with more sustainable alternatives such as water, 2-MeTHF, or cyclopentyl methyl ether (CPME). nih.govresearchgate.net
Biocatalysis: Enzymes, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.gov These enzymatic methods are highly specific, reduce the need for protecting groups, and operate in environmentally benign solvent systems. nih.gov
Energy-Efficient Methodologies: The use of microwave or ultrasonic irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net Reports show that direct condensation of benzoic acids and amines can be achieved efficiently under ultrasonic irradiation using reusable solid acid catalysts. researchgate.net
The table below contrasts traditional and green approaches to amide synthesis.
| Metric | Traditional Method (e.g., Acid Chloride) | Green Chemistry Approach (e.g., Catalytic) |
| Principle | Relies on stoichiometric activating agents (e.g., SOCl₂, DCC, HATU). sciepub.comucl.ac.uk | Utilizes a catalyst (e.g., Boric Acid, Enzymes) that is regenerated. sciepub.comnih.gov |
| Atom Economy | Low, due to the generation of stoichiometric byproducts. sciepub.com | High, with water often being the only byproduct. sciepub.com |
| Solvents | Often requires chlorinated or dipolar aprotic solvents (e.g., DCM, DMF). ucl.ac.uk | Aims to use benign solvents like water or CPME, or solvent-free conditions. nih.gov |
| Waste Generation | High, including activating agent byproducts and solvent waste. sciepub.com | Minimal, significantly reducing the process mass intensity (PMI). researchgate.net |
Advanced Spectroscopic and Spectrometric Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Ethyl-4-iodobenzamide. libretexts.org It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure.
For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the protons of the ethyl group (-CH₂CH₃). The aromatic region would display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the methylene protons. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond and exchange phenomena.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This includes the methyl and methylene carbons of the ethyl group, the four distinct aromatic carbons (including the two quaternary carbons bonded to the iodine and the carboxamide group), and the carbonyl carbon of the amide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH (C5-H) | 7.8 - 8.0 | 138 - 140 |
| Aromatic CH (C6-H) | 7.6 - 7.8 | 130 - 132 |
| Aromatic CH (C2-H) | 7.2 - 7.4 | 128 - 130 |
| Amide NH₂ | 5.5 - 6.5 (broad) | N/A |
| Ethyl CH₂ | 2.6 - 2.8 (quartet) | 25 - 30 |
| Ethyl CH₃ | 1.2 - 1.4 (triplet) | 14 - 16 |
| Aromatic C-I (C4) | N/A | 95 - 100 |
| Aromatic C-Et (C3) | N/A | 145 - 150 |
| Aromatic C-CONH₂ (C1) | N/A | 135 - 140 |
| Carbonyl C=O | N/A | 168 - 172 |
To definitively assign the NMR signals and confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. libretexts.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. oregonstate.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). oregonstate.edu An HSQC spectrum would link the ¹H signals of the ethyl group and the aromatic protons to their corresponding ¹³C signals, confirming the C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. oregonstate.edu HMBC is critical for identifying the placement of substituents on the aromatic ring. For instance, correlations would be expected from the methylene protons of the ethyl group to the aromatic carbons C2, C3, and C4. Similarly, the aromatic proton at C2 would show correlations to carbons C4 and C6, and to the carbonyl carbon, thus piecing together the entire molecular skeleton.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds and other organic materials. nih.govacs.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment within the crystal lattice. nih.govwiley.com This sensitivity makes ssNMR ideal for identifying and characterizing different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties.
For this compound, different polymorphs would likely have distinct arrangements of molecules in the crystal, leading to variations in intermolecular interactions, such as hydrogen bonding involving the amide group or halogen bonding involving the iodine atom. nih.gov These variations would result in measurable differences in the ¹³C and ¹⁵N chemical shifts. acs.org By comparing the ssNMR spectra of different batches, one can identify the presence of different polymorphs or confirm polymorphic purity. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra from solid powders. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₉H₁₀INO), HRMS can measure the mass of the molecular ion with high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of its molecular formula.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 276.9880 | Expected within ± 5 ppm |
| [M+Na]⁺ | 298.9699 | Expected within ± 5 ppm |
Chromatography coupled with mass spectrometry is the gold standard for assessing the purity of a compound and analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov this compound may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet. scribd.comnih.gov GC-MS analysis would provide a chromatogram where the compound appears as a single peak if pure, with the corresponding mass spectrum confirming its identity. Impurities would appear as separate peaks at different retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and well-suited for non-volatile or thermally sensitive compounds like benzamides. acs.orgresearchgate.net The compound is separated by high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer. LC-MS is a powerful method to confirm the purity of this compound, detect any synthesis-related impurities or degradation products, and can be used for quantitative analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule, which is invaluable for confirming the structure and differentiating it from isomers. libretexts.org
For the protonated molecule of this compound ([M+H]⁺, m/z 277.0), a plausible fragmentation pathway could involve:
Loss of ammonia (NH₃): A common fragmentation for primary amides, leading to an ion at m/z 260.0.
Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group from the ring, resulting in a fragment at m/z 248.0.
Cleavage of the C-I bond: Loss of an iodine radical (•I), producing an ion at m/z 150.0.
Formation of the benzoyl cation: Cleavage of the C-N bond of the amide can lead to the formation of the 3-ethyl-4-iodobenzoyl cation at m/z 276.0, which can further fragment.
These characteristic fragmentation patterns allow for confident structural identification.
Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [M+H - NH₃]⁺ | Loss of ammonia from the amide group | 260.0 |
| [M+H - C₂H₅]⁺ | Loss of the ethyl radical | 248.0 |
| [M+H - I]⁺ | Loss of the iodine radical | 150.0 |
| [M+H - CONH₂]⁺ | Loss of the carboxamide radical | 232.0 |
Secondary Ion Mass Spectrometry (SIMS) is a highly surface-sensitive analytical technique used to analyze the composition of solid surfaces and thin films. wikipedia.org In SIMS, a primary ion beam sputters the sample surface, causing the ejection of secondary ions, which are then analyzed by a mass spectrometer. fu-berlin.de
This technique can be used to generate high-resolution chemical images of a surface, mapping the spatial distribution of specific molecules. nasa.gov For this compound, SIMS could be used to investigate its distribution in a formulated product, on a biological surface, or within a material matrix. Time-of-Flight SIMS (ToF-SIMS), in particular, can detect molecular ions and characteristic fragments of the compound, providing detailed chemical information about the very top monolayers of a surface with sub-micron spatial resolution. carleton.edu This makes it a powerful tool for studying surface chemistry, adhesion, and the localization of compounds in complex systems. youtube.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| 3-iodo-L-tyrosine |
| 3,5-diiodo-L-tyrosine |
| 4-iodophenol |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups and probing the nature of their chemical bonds. For this compound, these methods provide a detailed fingerprint of its molecular structure, from the vibrations of the amide linkage to the modes of the substituted aromatic ring.
Infrared (IR) Spectroscopy
The key functional groups and their expected vibrational modes are:
Amide Group: As a secondary amide, this compound will exhibit characteristic amide bands. The N-H stretching vibration is expected to appear as a single, sharp peak in the region of 3350-3250 cm⁻¹. The highly intense carbonyl (C=O) stretch, known as the Amide I band, is anticipated around 1680-1640 cm⁻¹. The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is typically found between 1550-1510 cm⁻¹. masterorganicchemistry.com
Aromatic Ring: The 1,2,4-trisubstituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹). libretexts.org The in-ring C=C stretching vibrations produce a pattern of bands in the 1620-1450 cm⁻¹ region. Crucially, the substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range. For 1,2,4-trisubstitution, characteristic bands are expected around 880-860 cm⁻¹ and 825-800 cm⁻¹. tum.despectroscopyonline.com
Ethyl Group: The aliphatic C-H bonds of the ethyl group will produce stretching vibrations just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range. C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.
Carbon-Iodine Bond: The C-I stretching vibration is expected at a much lower frequency due to the high mass of the iodine atom. This band typically appears in the far-infrared region, generally between 600-500 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. renishaw.com For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar character.
The aromatic ring vibrations, especially the symmetric "ring breathing" mode near 1000 cm⁻¹, are often very strong in the Raman spectrum. tum.de The C=C double bond stretches of the aromatic ring are also typically prominent. The C-I bond, being a heavy atom bond, would also be Raman active and observable at low wavenumbers. The non-polar C-C bonds within the ethyl group would also be more readily observed.
The following table summarizes the predicted key vibrational frequencies for this compound based on data from analogous structures.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H (Amide) | Stretching | 3350 - 3250 | Medium-Strong | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3030 | Medium-Weak | Medium |
| C-H (Aliphatic) | Stretching | 2975 - 2850 | Medium-Strong | Strong |
| C=O (Amide I) | Stretching | 1680 - 1640 | Very Strong | Medium |
| C=C (Aromatic) | In-ring Stretching | 1620 - 1450 | Medium-Strong | Strong |
| N-H Bend + C-N Stretch (Amide II) | Coupled Vibration | 1550 - 1510 | Strong | Weak |
| C-H (Aromatic) | Out-of-Plane Bending | 880 - 800 | Strong | Weak |
| C-I | Stretching | 600 - 500 | Medium | Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions
Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the energy required to promote electrons to higher energy orbitals. chemguide.co.uk The primary chromophore in this compound is the benzamide (B126) system, where the benzene ring is conjugated with the carbonyl group.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within this conjugated system. The key transitions are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. nih.gov
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the C=O double bond. For benzene, a characteristic absorption occurs around 255 nm. shimadzu.com In benzamide, conjugation of the carbonyl group with the ring and the auxochromic effect of the nitrogen atom cause a bathochromic (red) shift to longer wavelengths.
n → π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group. This transition typically occurs at a longer wavelength than the main π → π* transition.
The substituents on the benzene ring—the ethyl and iodo groups—act as auxochromes, modifying the absorption characteristics of the primary chromophore. utoronto.ca
Iodo Group: As a halogen, the iodine atom acts as an auxochrome through its electron-donating mesomeric effect (+M) via its lone pairs, and its electron-withdrawing inductive effect (-I). The presence of iodine is expected to cause a bathochromic shift in the π → π* transition compared to unsubstituted benzamide. shimadzu.com This is often referred to as the "heavy atom effect," which can also increase the probability of otherwise forbidden transitions.
Ethyl Group: An alkyl group like ethyl has a weak electron-donating inductive effect, which typically causes a small bathochromic shift of the absorption bands.
Based on the analysis of benzamide and related substituted aromatic compounds, the predicted UV-Vis absorption maxima (λmax) for this compound in a polar solvent like ethanol are summarized below.
| Electronic Transition | Affected Orbitals | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Aromatic System & C=O | ~260 - 280 | High |
| n → π | C=O Non-bonding Electrons | ~290 - 320 | Low |
The precise λmax values and molar absorptivities would need to be confirmed by experimental measurement, as solvent polarity and other environmental factors can influence the electronic transitions. utoronto.ca
Crystallographic and Solid State Structural Investigations
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Three-Dimensional Molecular Architecture Determination
No single-crystal X-ray diffraction (SCXRD) data for 3-Ethyl-4-iodobenzamide is currently available. This experimental technique is essential for unequivocally determining the absolute configuration and the precise three-dimensional arrangement of atoms within the crystal lattice. Such a study would provide fundamental information on bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks
A definitive analysis of the intermolecular interactions, including hydrogen bonding and halogen bonding networks, is contingent upon obtaining a crystal structure through SCXRD. It is hypothesized that the amide group would participate in hydrogen bonding, while the iodine atom could engage in halogen bonding, both of which would be crucial in dictating the supramolecular assembly. However, without experimental data, any description of these interactions would be purely speculative.
Crystal Packing Analysis and Supramolecular Assembly Principles
The principles governing the crystal packing and the resulting supramolecular assembly of this compound are unknown. An analysis of the crystal packing would reveal how individual molecules arrange themselves in the solid state, which has significant implications for the material's physical properties, such as solubility and melting point.
Polymorphism Studies: Identification and Characterization of Crystalline Forms
There are no published studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical and materials sciences. The identification and characterization of potential polymorphs would require systematic screening under various crystallization conditions.
Influence of Crystallization Solvents on Solid-State Structure and Morphology
The effect of different crystallization solvents on the solid-state structure and crystal morphology of this compound has not been investigated. The choice of solvent can significantly influence the crystal form obtained, including the potential to trap solvent molecules within the crystal lattice to form solvates. Such studies are vital for controlling the solid-state properties of a compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool in chemistry and materials science to predict molecular geometries, energies, and other properties. nih.gov For 3-Ethyl-4-iodobenzamide, DFT calculations would be employed to determine its most stable three-dimensional conformation (ground state geometry). By minimizing the energy of the system, DFT can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com These calculations form the foundational data for all further computational analyses. nih.gov
The method is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nih.gov By using various functionals, such as the popular B3LYP hybrid functional, in combination with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic and structural properties can be obtained. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and verify experimental results. nih.gov
NMR Chemical Shifts : DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can calculate the nuclear magnetic shielding tensors for each atom in this compound. acs.orgnih.gov These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.org Comparing these predicted shifts with experimental spectra is a standard method for confirming molecular structure. acs.org While DFT provides a robust framework, the accuracy of predictions can be limited by computational expense. nih.gov
Vibrational Frequencies : DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, N-H bending, or C-I stretching. For this compound, this would help in assigning the peaks in an experimental IR spectrum, for instance, identifying the characteristic strong C=O stretch of the amide group, typically found around 1630-1800 cm⁻¹. masterorganicchemistry.com
Table 1: Hypothetical DFT-Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Data not available in literature |
| ¹³C NMR Chemical Shift (ppm) | Data not available in literature |
| Key IR Vibrational Frequencies (cm⁻¹) | Data not available in literature |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The electronic reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgirjweb.com
HOMO-LUMO Analysis : The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amide group, while the LUMO would be distributed over the π-system. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. scirp.orgyoutube.com A smaller gap suggests that the molecule is more polarizable and more reactive. irjweb.com
Reactivity Indices : From the HOMO and LUMO energies, various global reactivity indices can be calculated. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). irjweb.com These indices provide a quantitative measure of the molecule's stability and reactivity, helping to predict how it will interact with other chemical species. scirp.org
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Property | Predicted Value |
| HOMO Energy (eV) | Data not available in literature |
| LUMO Energy (eV) | Data not available in literature |
| HOMO-LUMO Energy Gap (eV) | Data not available in literature |
| Chemical Hardness (η) | Data not available in literature |
| Electrophilicity Index (ω) | Data not available in literature |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. bioinformaticsreview.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. youtube.com
For this compound, an MD simulation would reveal the rotational freedom around its single bonds, particularly the C-C bond of the ethyl group and the C-N bond of the amide group. This would allow for the exploration of its conformational landscape, identifying the most populated conformers and the energy barriers between them. acs.orgoup.com Such simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents, which can significantly influence conformational preferences. oup.com
Quantum Chemical Investigation of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions at the atomic level. researchgate.netnih.gov For this compound, these methods could be used to model its potential reactions, such as nucleophilic substitution at the iodine-bearing carbon or reactions involving the amide group.
By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. escholarship.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies provide deep insights into the feasibility and kinetics of a proposed reaction mechanism. diva-portal.org
Application of Machine Learning and Cheminformatics for Property Prediction and Synthetic Route Planning
In recent years, machine learning (ML) and cheminformatics have become powerful tools in chemical research. nih.govacs.org
Property Prediction : ML models, such as deep neural networks and random forests, can be trained on large datasets of molecules with known properties to predict the properties of new, uncharacterized molecules like this compound. chemrxiv.orgresearch.google These models use molecular descriptors or fingerprints to learn structure-property relationships. researchgate.net This approach can rapidly estimate a wide range of physicochemical properties (e.g., solubility, boiling point) and biological activities, accelerating the discovery process. research.google
Synthetic Route Planning : Cheminformatics tools utilize vast reaction databases to propose potential synthetic routes to a target molecule. chemrxiv.org By applying retrosynthetic analysis, these programs can break down a complex molecule like this compound into simpler, commercially available precursors. rsc.org Advanced systems can even score and rank different routes based on factors like reaction yield, cost of starting materials, and step count, providing valuable guidance for synthetic chemists. researchgate.netnih.govqub.ac.uk
Mechanistic Organic Chemistry: Reactivity and Transformational Pathways
Investigation of the Amide Moiety's Reactivity: Hydrolysis Pathways and Derivatization
The amide functional group is known for its stability, a consequence of the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under specific conditions, it can undergo transformations.
Hydrolysis Pathways: The hydrolysis of the amide bond in 3-Ethyl-4-iodobenzamide to yield 4-iodo-3-ethylbenzoic acid and ethylamine typically requires forceful conditions, such as prolonged heating in the presence of strong acids or bases. youtube.com
Acid-Catalyzed Hydrolysis: This proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the ethylamine anion, which is subsequently protonated.
Amides are generally one of the least reactive carboxylic acid derivatives, requiring activation or strong nucleophiles for reaction. youtube.com
Derivatization: The amide moiety can also be a site for further chemical modification. For instance, reduction of the amide can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) to furnish the corresponding amine, N-(4-iodobenzyl)ethanamine. youtube.com Additionally, the amide can be converted to the corresponding thioamide, a transformation that can be accomplished using various thiating reagents. mdpi.com
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H3O+ | 4-Iodo-3-ethylbenzoic acid + Ethylamine | Heat |
| Base-Catalyzed Hydrolysis | OH-, H2O | 4-Iodo-3-ethylbenzoate + Ethylamine | Heat |
| Reduction | 1) LiAlH4 2) H2O | N-(4-iodobenzyl)ethanamine | - |
| Thionation | Lawesson's reagent or P4S10 | 3-Ethyl-4-iodobenzothioamide | - |
Reactivity of the Aryl Iodide Substituent: Nucleophilic Aromatic Substitution and Reductive Elimination Pathways
The carbon-iodine bond on the aromatic ring is a key site for transformations, primarily through nucleophilic aromatic substitution and as a substrate in reductive elimination steps of catalytic cycles.
Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate SNAr reactions. wikipedia.orgchemistrysteps.com The amide group, depending on the reaction conditions, can have a modest influence on the electron density of the ring. For a successful SNAr reaction on this compound, strong activation, typically by electron-withdrawing groups at the ortho or para positions to the iodine, would be necessary. youtube.com The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the iodide leaving group. wikipedia.orgyoutube.com However, without strong electron-withdrawing groups, this pathway is generally unfavorable. nih.gov
Reductive Elimination Pathways: In the context of organometallic chemistry, the aryl iodide group is an excellent participant in reductive elimination reactions. acs.orgberkeley.edu This is a fundamental step in many cross-coupling reactions where a metal center, typically palladium or platinum, has both an aryl group and another ligand bound to it. acs.orgfigshare.com The reductive elimination step involves the formation of a new bond between the aryl group and the other ligand, with the metal center being reduced in its oxidation state. For instance, in a catalytic cycle, an Ar-Pd(II)-X complex can undergo reductive elimination to form an Ar-X product and a Pd(0) species. The propensity for aryl-iodide reductive elimination is a key factor in the success of many metal-catalyzed transformations. acs.orgnih.gov
Advanced Metal-Catalyzed Transformations of this compound
The aryl iodide functionality makes this compound an ideal substrate for a variety of powerful metal-catalyzed bond-forming reactions.
Palladium catalysts are extensively used to form carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive substrates for these transformations. organic-chemistry.orgrsc.orgnih.govyoutube.com
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgyonedalabs.com The catalytic cycle for the reaction of this compound would involve:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the iodide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org
Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The mechanism shares the initial oxidative addition step with the Suzuki coupling. nih.govlibretexts.org This is followed by:
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. nih.govlibretexts.org
Beta-Hydride Elimination: A hydrogen atom from the alkene is eliminated, forming the final substituted alkene product and a palladium-hydride species. nih.gov
Regeneration of the Catalyst: The active Pd(0) catalyst is regenerated in the presence of a base. libretexts.org
The electronic properties of the aryl iodide can influence the rate of oxidative addition, with aryl iodides generally being more reactive than aryl bromides or chlorides. uwindsor.ca
| Reaction | Coupling Partner | Catalyst | General Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)2 | Pd(0) complex | 3-Ethyl-4-arylbenzamide |
| Heck Reaction | Alkene (e.g., R-CH=CH2) | Pd(0) complex | 3-Ethyl-4-(alkenyl)benzamide |
| Sonogashira Coupling | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst | 3-Ethyl-4-(alkynyl)benzamide |
Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. wikipedia.orgnih.govorganic-chemistry.orgnih.govnie.edu.sg
Ullmann Condensation: This reaction can be used to form carbon-nitrogen (Buchwald-Hartwig amination is often preferred with palladium, but copper can also be used) and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.orgmdpi.com
C-N Bond Formation: this compound can be coupled with amines, amides, or nitrogen-containing heterocycles in the presence of a copper catalyst and a base, often at elevated temperatures. nih.govorganic-chemistry.org
C-O Bond Formation: Similarly, coupling with alcohols or phenols yields aryl ethers. mdpi.com
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) species in situ, which then undergoes oxidative addition with the aryl iodide. Subsequent reaction with the nucleophile (amine or alcohol) and reductive elimination affords the final product. organic-chemistry.org Modern variations of the Ullmann reaction often use ligands to facilitate the process at lower temperatures. nih.gov
Synthetic Utility as an Intermediate for Complex Molecular Architectures and Scaffolds
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The aryl iodide provides a handle for the introduction of various substituents through cross-coupling reactions, while the amide group can be maintained, modified, or used to direct reactions at other positions on the aromatic ring.
For example, related N-substituted-4-iodobenzamides have been used as precursors in the synthesis of biologically active compounds. N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a sigma-1 ligand that binds with high affinity to human malignant melanoma. scbt.com Furthermore, radiolabeled analogs such as [125I]N-(2-aminoethyl)-4-iodobenzamide have been synthesized for use as selective monoamine oxidase B inhibitors in medical imaging. nih.gov These examples underscore the importance of the iodobenzamide scaffold in medicinal chemistry and drug discovery. The ability to selectively functionalize the aryl iodide position allows for the systematic modification of molecular properties to optimize biological activity.
Advanced Chemical Research Applications Strictly Excluding Prohibited Content
Application as Mechanistic Probes in Chemical Biology and Enzymology (Focus on chemical interaction principles)
Chemical probes are small molecules used to study and perturb biological systems, requiring a well-defined mechanism of action and high selectivity for a biological target nih.govfebs.org. A review of the literature indicates that 3-Ethyl-4-iodobenzamide has not been specifically developed or utilized as a mechanistic probe for studying chemical interactions in chemical biology or enzymology. The development of such probes is a rigorous process, and while structurally related complex molecules may serve these roles, the application of this compound itself as a probe is not documented.
Development of Derivatization Reagents for Advanced Analytical Methodologies
Derivatization is a technique where a target analyte is chemically modified to enhance its detection and analysis, often by attaching a chromophore or fluorophore sdiarticle4.comlibretexts.org. There is no evidence in the scientific literature to suggest that this compound is used as a derivatization reagent for advanced analytical methodologies. Such reagents typically possess a reactive group designed to covalently bind to the analyte of interest, a feature not prominently associated with this compound's primary applications.
Radiochemical Synthesis of Iodinated Probes for Chemical Imaging Studies (Focus on synthesis and chemical properties enabling probing)
The primary and most significant research application of the 4-iodobenzamide scaffold, including derivatives like this compound, is in the synthesis of radiolabeled probes for chemical and medical imaging nih.govnih.gov. The presence of an iodine atom on the aromatic ring makes it an ideal site for the introduction of radioactive iodine isotopes. These radiolabeled benzamide (B126) derivatives are investigated for their potential in imaging and as radiopharmaceuticals nih.govgoogle.comgoogle.com. The development of these probes relies on robust and efficient radiolabeling techniques capable of incorporating iodine radioisotopes with high yield and purity nih.govacs.org.
The synthesis of radiolabeled probes from precursors like this compound involves the incorporation of specific iodine isotopes, primarily Iodine-125 (¹²⁵I) and Iodine-123 (¹²³I). These isotopes have distinct nuclear properties that make them suitable for different applications acs.org.
Iodine-125 (¹²⁵I) has a relatively long half-life of approximately 60 days and is favored for preclinical research, in vitro assays such as radioligand binding studies, and animal imaging and biodistribution experiments nih.govnih.gov.
Iodine-123 (¹²³I) possesses a shorter half-life of 13.2 hours and emits gamma rays (159 keV) that are ideal for clinical diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT) nih.govmdpi.com. High radionuclidic purity of ¹²³I can be achieved through specific production methods, such as the xenon-124 (p,2n) reaction rotman-baycrest.on.ca.
Several established methods are employed for the radioiodination of aromatic precursors, which would be applicable to the this compound framework.
Precursor-Based Electrophilic Aromatic Substitution: This is a primary strategy for radioiodination, where a functional group on the aromatic ring is replaced by an electrophilic radioiodine species nih.govacs.org. To ensure high regioselectivity (i.e., that the radioiodine attaches only at the desired position), precursors containing stannyl, silyl, or boryl groups are commonly used nih.govacs.org. The radioiodine source is typically Sodium Iodide (Na*I), which is activated by an oxidizing agent nih.gov.
Iododestannylation: This is the most widely used and reliable method for radioiodination in research settings acs.org. The process involves an ipso-substitution on an aryltrialkylstannane precursor. This precursor reacts smoothly with radioiodide in the presence of an oxidant to yield the desired radiolabeled product acs.orgmdpi.com.
Advantages : The reaction proceeds under mild conditions with high efficiency and selectivity, even for deactivated aromatic compounds nih.govmdpi.com.
Disadvantages : A significant drawback is the potential for contamination of the final product with toxic organotin residues, which can complicate its use in clinical applications acs.orgmdpi.com.
Halogen Exchange: This technique involves the replacement of a non-radioactive halogen, such as bromine, with a radioiodine isotope. Copper(I)-assisted halogen exchange is a particularly effective method for radioiodinating benzamide precursors nih.gov. This approach can achieve high radiochemical yields (80-95%) and very high specific activities, making it suitable for producing tracers for imaging studies nih.gov.
Other Precursor Methods:
Iododesilylation : This method uses a silyl precursor (e.g., aryltrimethylsilane). It is a viable alternative but generally results in lower radiochemical yields compared to iododestannylation because the carbon-silicon bond is more stable and harder to break nih.govacs.orgmdpi.com.
Iododeboronation : This technique utilizes boronic acid or ester precursors and is another established method for electrophilic radioiodination nih.govacs.org.
The table below summarizes the key techniques applicable for the radiosynthesis of iodinated probes from benzamide precursors.
| Technique | Precursor Type | Typical Reagents & Conditions | Radiochemical Yield (RCY) | Key Features |
| Iododestannylation | Aryltrialkylstannane | Na¹²⁵I or Na¹²³I, Oxidant (e.g., Chloramine-T, Iodogen, Peracetic acid), Mild conditions nih.govacs.orgacs.org | High (e.g., 72 ± 6% for a benzamide derivative) acs.org | Most common and reliable method; potential for toxic tin byproduct contamination acs.orgmdpi.com. |
| Halogen Exchange | Aryl Bromide | Na¹²³I, Cu(I) catalyst, High temperature nih.gov | High (80-95% for iodobenzamides) nih.gov | Yields products with very high specific activity; avoids tin precursors nih.gov. |
| Iododesilylation | Aryl Silane | NaI, Oxidant, Acidic media (e.g., TFA) acs.orgmdpi.com | Generally lower than iododestannylation nih.govacs.org | Alternative to stannanes; requires more robust conditions due to stable C-Si bond mdpi.com. |
| Iododeboronation | Aryl Boronic Acid/Ester | NaI, Oxidant, sometimes with a catalyst (e.g., Cu(I)) nih.govacs.org | Good (e.g., 85-92% for some alkynes) acs.org | Boron-containing precursors are generally non-toxic and readily available nih.gov. |
Structure-Activity Relationship (SAR) Studies for Probe Affinity and Selectivity (Focus on chemical structure variation)
While specific and detailed structure-activity relationship (SAR) studies exclusively focused on this compound are not extensively available in publicly accessible literature, a comprehensive analysis of SAR principles for related substituted benzamides allows for valuable insights into how chemical modifications of this compound could influence its affinity and selectivity for biological targets. The following discussion, therefore, extrapolates from established SAR trends for benzamide derivatives to propose a putative SAR landscape for this compound.
The core structure of this compound presents several key positions for chemical modification that would be critical in modulating its biological activity. These include the ethyl group at the 3-position, the iodine atom at the 4-position, the benzamide ring itself, and the amide moiety.
Influence of Substituents on the Benzamide Ring:
The nature, size, and electronic properties of substituents on the aromatic ring of benzamides are well-established determinants of their pharmacological profiles.
3-Position Substitution: The presence of an ethyl group at the 3-position is a significant feature. In various classes of bioactive benzamides, alkyl groups at this position can influence potency and selectivity through steric interactions within the binding pocket of a target protein. The size and lipophilicity of the alkyl group are often crucial. For instance, increasing the chain length of the alkyl group might enhance binding affinity up to a certain point, after which steric hindrance could lead to a decrease in activity. The ethyl group in this compound likely occupies a specific hydrophobic pocket in its target, and variations in the size of this group would be expected to have a pronounced effect on affinity.
4-Position Substitution: The iodine atom at the 4-position is another key determinant of the molecule's properties. Halogen atoms, particularly larger ones like iodine, can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. The position and nature of the halogen can drastically alter the electronic distribution of the phenyl ring and its interaction with the receptor. Replacing iodine with other halogens (e.g., bromine, chlorine, or fluorine) would systematically alter the size, electronegativity, and halogen bonding potential, thereby modulating the affinity and selectivity.
Hypothetical SAR Data for Analogs of this compound
To illustrate the potential impact of structural modifications on the affinity of this compound for a hypothetical target, the following interactive data table presents plausible SAR data. This data is not based on experimental results for this specific compound but is inferred from general principles observed in SAR studies of related benzamide classes. The table explores variations at the 3 and 4-positions of the benzamide ring.
| Compound ID | 3-Position Substituent | 4-Position Substituent | Hypothetical Target Affinity (Ki, nM) | Selectivity Index |
| This compound | -CH2CH3 | -I | 15 | 100 |
| Analog 1 | -CH3 | -I | 25 | 80 |
| Analog 2 | -CH2CH2CH3 | -I | 10 | 120 |
| Analog 3 | -H | -I | 50 | 50 |
| Analog 4 | -CH2CH3 | -Br | 20 | 90 |
| Analog 5 | -CH2CH3 | -Cl | 35 | 70 |
| Analog 6 | -CH2CH3 | -F | 60 | 40 |
| Analog 7 | -CH2CH3 | -H | 100 | 20 |
| Analog 8 | -OCH2CH3 | -I | 30 | 75 |
Analysis of Hypothetical SAR Trends:
Effect of 3-Alkyl Group: As depicted in the table, modifying the ethyl group at the 3-position could lead to significant changes in affinity. A smaller methyl group (Analog 1) might result in a slight decrease in affinity, suggesting that the ethyl group provides optimal hydrophobic interactions. Conversely, a larger propyl group (Analog 2) could potentially enhance affinity, assuming the binding pocket can accommodate the increased size. The complete removal of the alkyl group (Analog 3) is hypothesized to cause a substantial loss of affinity.
Effect of 4-Halogen Substituent: The nature of the halogen at the 4-position is critical for maintaining high affinity, likely due to the importance of halogen bonding. The data suggests a clear trend where affinity decreases as the halogen is changed from iodine to bromine (Analog 4), chlorine (Analog 5), and fluorine (Analog 6). This trend correlates with the decreasing size and polarizability of the halogen atom, which weakens the potential for halogen bonding. The removal of the halogen substituent altogether (Analog 7) is predicted to be highly detrimental to binding.
Other Substitutions: Replacing the 3-ethyl group with a bioisosteric group like an ethoxy group (-OCH2CH3, Analog 8) could also impact affinity, potentially by introducing a polar contact point while maintaining a similar size.
Future Research Trajectories and Interdisciplinary Prospects
Exploration of Sustainable Synthetic Routes and Atom Economy
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net Future research on 3-Ethyl-4-iodobenzamide will likely prioritize the adoption of green chemistry principles to minimize waste and environmental impact. rsc.org The concept of atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final product, will be a critical metric. primescholars.comjocpr.com
Traditional syntheses of related benzamides often involve multi-step processes that may generate significant waste. nih.gov Future strategies would focus on catalytic methods, the use of renewable resources, and safer solvents like water or ionic liquids. chemistryjournals.netresearchgate.net For instance, developing biocatalytic routes using enzymes could offer high selectivity under mild conditions, significantly improving the sustainability profile of the synthesis. manchester.ac.uk Such biotechnological approaches can reduce energy consumption and the use of hazardous reagents. researchgate.net
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Metric | Traditional Route (e.g., Multi-step from Toluene) | Sustainable Route (e.g., C-H Activation/Amidation) |
|---|---|---|
| Key Steps | Nitration, reduction, iodination, acylation, amidation | Direct C-H iodination followed by catalytic amidation |
| Atom Economy | Low to moderate nih.gov | Potentially high |
| Solvents | Volatile organic compounds (VOCs) | Greener alternatives (e.g., water, ionic liquids) chemistryjournals.net |
| Byproducts | Stoichiometric inorganic salts, acid waste | Minimal, often catalytic residues and water |
| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions possible researchgate.net |
Maximizing atom economy involves designing reactions where most or all starting material atoms are incorporated into the desired product. nih.gov Addition and cycloaddition reactions are ideal in this regard. nih.gov Research could explore novel catalytic cycles that construct the this compound core through convergent pathways, avoiding the use of protecting groups and reducing the number of synthetic steps. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. nih.govacs.org The synthesis of benzamide (B126) derivatives can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This is particularly beneficial for handling potentially hazardous intermediates or exothermic reactions. nih.gov
Integrating the synthesis of this compound into a flow chemistry platform could enable:
Enhanced Safety: Minimizing the volume of reactive intermediates at any given time. nih.gov
Improved Yield and Purity: Precise control over reaction conditions can reduce the formation of byproducts.
Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production without extensive re-optimization. hilarispublisher.com
Furthermore, the rise of automated synthesis platforms, including cartridge-based systems, presents an opportunity to accelerate the discovery and optimization of reactions involving this compound. chimia.chresearchgate.net These platforms use pre-packed reagent cartridges and pre-programmed protocols to perform multi-step syntheses with minimal manual intervention. researchgate.net Such automation could be used to rapidly explore different reaction conditions or to synthesize a library of derivatives for further screening. researchgate.net
Table 2: Batch vs. Flow Synthesis for a Key Synthetic Step (e.g., Amide Formation)
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating and cooling |
| Mass Transfer | Can be limited by mixing efficiency | Highly efficient mixing |
| Safety | Handling of large quantities of reagents | Small reaction volumes, enhanced containment nih.gov |
| Scalability | Often requires significant redevelopment | Achieved by running the system for longer times |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
High-Throughput Screening Methodologies for Library Synthesis and Reactivity Discovery
High-throughput screening (HTS) is a powerful technology for rapidly evaluating large numbers of compounds for a specific biological or chemical property. nih.gov The this compound scaffold is an excellent candidate for the creation of compound libraries. The reactive iodine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amide group can be modified to introduce further diversity.
A direct-to-biology high-throughput chemistry approach could be employed, where small-scale, parallel synthesis of a library of this compound derivatives is performed in microtiter plates. semanticscholar.org The resulting compounds can be screened directly in biological or chemical assays without the need for extensive purification. semanticscholar.org This strategy dramatically accelerates the design-make-test cycle, enabling the rapid identification of hits for various applications. semanticscholar.orgrsc.org
Table 3: Hypothetical Library of Derivatives from this compound
| Scaffold Position | R1 (from Iodine) | R2 (from Amide) |
|---|---|---|
| Compound 1 | Phenyl | H |
| Compound 2 | Pyridyl | Methyl |
| Compound 3 | Thienyl | Cyclopropyl |
| Compound 4 | Ethynyl-Si(CH₃)₃ | Benzyl |
| Compound 5 | Vinyl-CO₂Et | Morpholinyl |
This approach would facilitate the discovery of new reactivity patterns and the identification of molecules with desired properties, whether for medicinal chemistry, materials science, or catalysis.
Cross-Disciplinary Interfaces: Bridging Organic Chemistry with Materials Science and Advanced Catalysis
The unique electronic and structural properties of iodo-aromatic compounds make them valuable building blocks in materials science and catalysis. Future research should explore the potential of this compound in these cross-disciplinary fields.
Materials Science: Halogen bonding, a non-covalent interaction involving the iodine atom, can be exploited to design novel supramolecular structures and crystal engineering projects. Derivatives of this compound could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular organization is key.
Advanced Catalysis: Iodobenzamides have been studied as catalysts for certain oxidative reactions. nii.ac.jp The specific substitution pattern of this compound could be fine-tuned to develop new, efficient organocatalysts. Additionally, the molecule could serve as a ligand for transition metal catalysts, where the electronic properties imparted by the ethyl and amide groups could influence the catalyst's activity and selectivity.
Leveraging Artificial Intelligence and Data Science in Compound Design and Reaction Optimization
Artificial intelligence (AI) and data science are becoming indispensable tools in chemical research. nih.govnih.gov For a molecule like this compound, these technologies can be leveraged in several ways:
Compound Design: Machine learning (ML) models can predict the physicochemical and biological properties of virtual libraries of this compound derivatives, helping to prioritize which compounds to synthesize. nih.gov Generative models can even design novel molecules based on this scaffold with optimized properties for a specific target.
Reaction Optimization: AI algorithms can analyze experimental data to identify optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis of this compound, reducing the number of experiments required. nih.gov
Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering more sustainable or cost-effective pathways. hilarispublisher.com
Table 4: Application of AI/Data Science in this compound Research
| AI/Data Science Technique | Application Area | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Compound Design | Prediction of biological activity for new derivatives |
| Deep Learning (DL) | Property Prediction | Estimation of material properties (e.g., band gap, solubility) nih.gov |
| Bayesian Optimization | Reaction Optimization | Efficiently finding optimal reaction conditions with fewer experiments |
| Natural Language Processing (NLP) | Literature Analysis | Extracting synthesis information from scientific papers nih.gov |
| Reinforcement Learning | De Novo Design | Generating novel structures with desired properties |
The integration of AI with automated synthesis platforms could ultimately lead to autonomous systems capable of designing, synthesizing, and testing new molecules with minimal human intervention, accelerating the pace of discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
